molecular formula C12H13N3O2 B570871 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 115835-54-6

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No.: B570871
CAS No.: 115835-54-6
M. Wt: 231.255
InChI Key: SJIFSJWQMPXNKF-UHFFFAOYSA-N
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Description

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to afford pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester is unique due to its specific combination of a pyridine and imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester (CAS No. 115835-54-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring and an imidazole moiety, which are known for their diverse biological activities. Its molecular formula is C12H13N3O2C_{12}H_{13}N_{3}O_{2}, with a predicted boiling point of approximately 445.1 °C and a density of about 1.216 g/cm³ .

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Esterification of nicotinic acid.
  • Oxidation with agents like 3-chloroperoxybenzoic acid.
  • Nucleophilic substitution with trimethylsilyl cyanide.
  • Reduction using sodium borohydride.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The binding often involves:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate enzyme activity or receptor function, making the compound a candidate for therapeutic applications .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. For instance, the compound's structural features may allow it to interact with metabolic pathways in microorganisms, potentially inhibiting their growth. Comparative analysis shows that related compounds like 5-Methylthiazole-4-carboxylic acid and Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate also display antimicrobial activity, indicating that the imidazole-pyridine combination may enhance such effects.

Comparative Analysis of Similar Compounds

A comparative table highlights the structural features and biological activities of similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Methylthiazole-4-carboxylic acidThiazole ring; carboxylic acidAntimicrobial
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylateThiazole and pyridine rings; ethyl esterAntifungal
1-MethylimidazoleImidazole ring; methyl groupAnticancer
4-PyridinylmethylimidazoleImidazole and pyridine; methyl substituentAntimicrobial
This compound Pyridine and imidazole; methyl groupPotentially diverse

This table illustrates how the unique combination of functional groups in this compound may influence its biological activity differently compared to other compounds.

Case Studies and Research Findings

Research has indicated that modifications to the imidazole ring can significantly affect biological potency. For example, studies on similar imidazole derivatives have shown varying levels of activity against parasites, with some exhibiting EC50 values as low as 0.010μM0.010\mu M for potent inhibitors . Such findings underscore the importance of structural optimization in enhancing the efficacy of these compounds.

Properties

IUPAC Name

ethyl 5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIFSJWQMPXNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700801
Record name Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115835-54-6
Record name Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 16 g of 2,3-dioxobutyric acid ethyl ester, (Z)-2-oxime, 12 g of 3-aminomethylpyridine and 100 ml of acetonitrile was stirred at reflux for 4 hours, then clarified while hot and the filtrate cooled at -10° C. The resulting precipitate was collected, washed with acetonitrile, air dried and recrystallized from acetonitrile at -10° C., giving 4.8 g of 5-methyl-2-(3-pyridinyl)-1H-imidazole-4-carboxylic acid, ethyl ester.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One

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